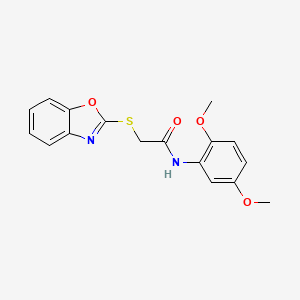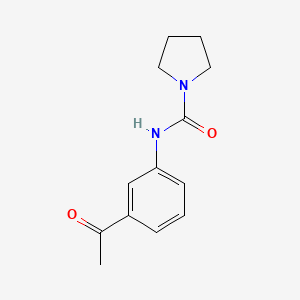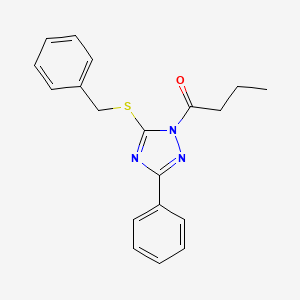![molecular formula C15H12Cl2N2O3 B5759780 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMI is a derivative of the benzimidazole family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide as a CK2 inhibitor is not fully understood, but it is believed to bind to the ATP-binding site of CK2 and prevent its activity. This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, making 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to have antiproliferative effects on cancer cells, including breast cancer, prostate cancer, and leukemia cells. In addition, 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis in cancer cells, leading to cell death. 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide is its specificity for CK2, making it a potentially more effective inhibitor than other compounds that target multiple kinases. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has not been extensively studied in vivo, so its efficacy and safety in animal models is not fully known.
Zukünftige Richtungen
Future research on 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide could focus on its potential applications in other diseases, such as inflammatory bowel disease and neurodegenerative diseases. In addition, further studies on its mechanism of action could lead to the development of more potent CK2 inhibitors. Finally, research on the pharmacokinetics and toxicity of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide in animal models could pave the way for its use in clinical trials.
Synthesemethoden
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzonitrile and 5-chloro-2-methoxybenzoic acid. The resulting intermediate is then reacted with ammonium carbonate and potassium hydroxide to form 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide. The purity of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in cancer research, specifically as a potential inhibitor of protein kinase CK2. CK2 is an enzyme that is overexpressed in many types of cancer and has been identified as a potential therapeutic target. 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising candidate for further study.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-21-13-7-6-9(16)8-11(13)15(20)22-19-14(18)10-4-2-3-5-12(10)17/h2-8H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTQKOCYFQEICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)ON=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)


![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)

![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)



![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)